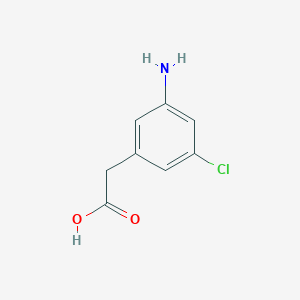
2-(3-Amino-5-chlorophenyl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-amino-5-chlorophenylacetic acid is an organic compound with the molecular formula C8H8ClNO2 It is a derivative of phenylacetic acid, where the phenyl ring is substituted with an amino group at the 3-position and a chlorine atom at the 5-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-5-chlorophenylacetic acid typically involves the following steps:
Nitration: The starting material, 3-chlorophenylacetic acid, undergoes nitration to introduce a nitro group at the 5-position.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Purification: The resulting 3-amino-5-chlorophenylacetic acid is purified through recrystallization or other suitable methods.
Industrial Production Methods
Industrial production of 3-amino-5-chlorophenylacetic acid may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and cost-effectiveness, potentially using continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反応の分析
Types of Reactions
3-amino-5-chlorophenylacetic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form derivatives with different functional groups.
Substitution: The chlorine atom can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amino derivatives with different functional groups.
Substitution: Compounds with various substituents replacing the chlorine atom.
科学的研究の応用
3-amino-5-chlorophenylacetic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 3-amino-5-chlorophenylacetic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with enzymes or receptors, influencing their activity. The chlorine atom may also play a role in the compound’s binding affinity and specificity. The exact pathways and targets would depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- 3-amino-4-chlorophenylacetic acid
- 3-amino-2-chlorophenylacetic acid
- 4-amino-5-chlorophenylacetic acid
Uniqueness
3-amino-5-chlorophenylacetic acid is unique due to the specific positioning of the amino and chlorine groups on the phenyl ring. This arrangement can influence its chemical reactivity and biological activity, making it distinct from other similar compounds.
特性
分子式 |
C8H8ClNO2 |
|---|---|
分子量 |
185.61 g/mol |
IUPAC名 |
2-(3-amino-5-chlorophenyl)acetic acid |
InChI |
InChI=1S/C8H8ClNO2/c9-6-1-5(3-8(11)12)2-7(10)4-6/h1-2,4H,3,10H2,(H,11,12) |
InChIキー |
SLSNJQFRVKLPDL-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=C(C=C1N)Cl)CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


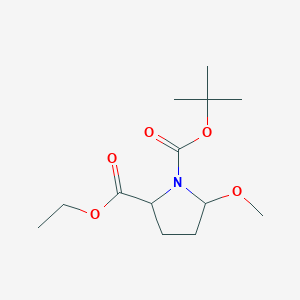


![2-[(2,6-Difluorobenzyl)(ethoxycarbonyl)amino]-4-[[(2-methoxyethyl)(methyl)amino]methyl]-5-[4-(3-methoxyureido)phenyl]thiophene-3-carboxylicAcid](/img/structure/B12285272.png)
![methyl 3-acetamido-4-azido-2-[methoxy-(2-oxo-1,3-dioxolan-4-yl)methyl]-3,4-dihydro-2H-pyran-6-carboxylate](/img/structure/B12285289.png)
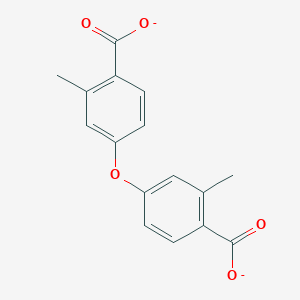
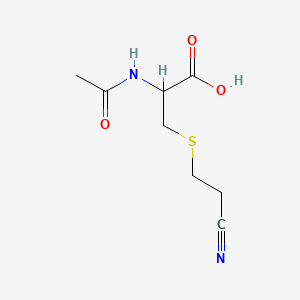
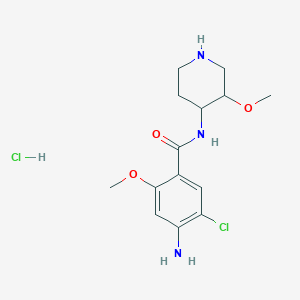
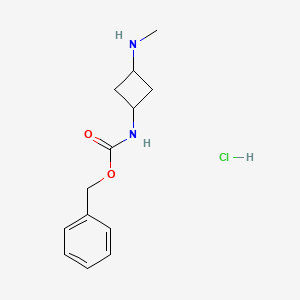

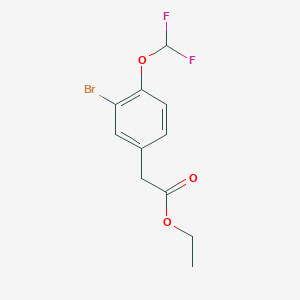
![1,3-Bis[2-(dimethylamino)phenyl]urea](/img/structure/B12285334.png)


